beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl-
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Overview
Description
Beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl-: is a compound that belongs to the class of xylosides. It is characterized by the presence of a beta-D-xylopyranose moiety in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group . This compound is often used as a chromogenic substrate for beta-xylosidase, yielding a yellow solution upon cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- typically involves the glycosylation of a suitable acceptor with a glycosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosidic bond formation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, leading to the formation of various substituted derivatives.
Major Products Formed:
Hydrolysis: 4-nitrophenol and beta-D-xylopyranose.
Oxidation: Oxidized derivatives of the compound.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
Beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- has a wide range of applications in scientific research :
Mechanism of Action
The mechanism of action of beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- involves its cleavage by beta-xylosidase enzymes. The enzyme hydrolyzes the glycosidic bond, releasing 4-nitrophenol, which can be quantified by colorimetric detection . This reaction is often used to measure the activity of beta-xylosidase in various biological samples .
Comparison with Similar Compounds
4-Nitrophenyl beta-D-glucopyranoside: A similar compound used as a substrate for beta-glucosidase.
4-Nitrophenyl alpha-D-xylopyranoside: Another xyloside with a similar structure but different anomeric configuration.
4-Nitrophenyl beta-D-galactopyranoside: Used as a substrate for beta-galactosidase.
Uniqueness: Beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- is unique due to its specific use as a substrate for beta-xylosidase, making it valuable in studies involving this enzyme . Its chromogenic properties also make it a useful tool in diagnostic assays and research applications .
Properties
CAS No. |
6819-07-4 |
---|---|
Molecular Formula |
C16H21NO11 |
Molecular Weight |
403.34 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C16H21NO11/c18-9-5-25-16(13(21)11(9)19)28-10-6-26-15(14(22)12(10)20)27-8-3-1-7(2-4-8)17(23)24/h1-4,9-16,18-22H,5-6H2/t9-,10-,11+,12+,13-,14-,15+,16+/m1/s1 |
InChI Key |
LPCFVCUKBNKNBF-DDJMUGOQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
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